molecular formula C16H15Cl3O2 B150320 Methoxychlor CAS No. 72-43-5

Methoxychlor

Cat. No. B150320
CAS RN: 72-43-5
M. Wt: 345.6 g/mol
InChI Key: IAKOZHOLGAGEJT-UHFFFAOYSA-N
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Description

Methoxychlor Description

Methoxychlor (MXC) is an organochlorine pesticide known for its estrogenic, anti-estrogenic, and anti-androgenic properties. It has been widely studied due to its potential to disrupt endocrine function and its effects on reproductive health. MXC exposure has been linked to various adverse outcomes, including ovarian dysfunction, altered reproductive parameters, and changes in hormone levels . Additionally, MXC has been identified as a reproductive toxicant that can directly affect ovarian antral follicle growth and atresia, implicating apoptotic pathways in its mechanism of action .

Synthesis Analysis

While the synthesis of methoxychlor itself is not detailed in the provided papers, related compounds such as chlorinated 4-Methoxyphenols have been synthesized. These compounds serve as models for the metabolites of chlorophenolic compounds, including methoxychlor. The synthesis involves partial methylation of p-hydroquinone and chlorinated p-hydroquinones, with the structures confirmed by various spectroscopic methods .

Molecular Structure Analysis

Methoxychlor's molecular structure is characterized by its organochlorine backbone, which is susceptible to metabolic transformation. The metabolism of methoxychlor involves sequential demethylation to produce estrogenic metabolites. Novel ortho ring-hydroxylation pathways have been identified, involving cytochrome P450 monooxygenases, particularly CYP2B . The active estrogenic form of methoxychlor, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), is produced through these metabolic pathways .

Chemical Reactions Analysis

Methoxychlor undergoes various chemical reactions in biological systems, including demethylation and hydroxylation. These reactions are mediated by cytochrome P450 enzymes, leading to the formation of metabolites with different degrees of chlorination and hydroxylation. The metabolites formed include mono-OH-M, bis-OH-M, and tris-OH-M, with the latter being a catechol product . The metabolism of methoxychlor by human P450s involves dual pathways, with a novel catechol metabolite identified as a key intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxychlor are not explicitly detailed in the provided papers. However, its behavior in the environment and its biodegradation by bacterial species suggest that it is subject to reductive dechlorination under submerged conditions. This indicates that methoxychlor is amenable to primary biodegradation in aquatic environments, with various bacterial species capable of converting it to less chlorinated forms .

Case Studies

Several case studies have been conducted to assess the effects of methoxychlor on reproductive health. Developmental exposure to MXC in rats has been shown to cause adult ovarian dysfunction, with effects on reproductive parameters and ovarian morphology . Another study demonstrated that methoxychlor directly inhibits antral follicle growth and increases atresia through mechanisms involving Bcl-2 and Bax-mediated pathways . Additionally, long-term dietary exposure to methoxychlor in rats has been linked to increased sodium solution consumption and altered sexually dimorphic behaviors . In immature female mice, methoxychlor stimulated the reproductive tract, inducing changes similar to those caused by estradiol .

Scientific Research Applications

Environmental Exposure Analysis

  • Scientific Field : Environmental Science
  • Application Summary : Methoxychlor is used in studies to understand the distribution of pesticide residues in the environment and their transport to surface water bodies .
  • Methods of Application : A multimedia mass modeling approach using the Quantitative Water Air Sediment Interaction (QWASI) model was applied to explore the fate of organochlorine pesticide residues of methoxychlor .
  • Results : The study found that methoxychlor had a mass fraction of almost 70% in the water column and almost 30% of mass fraction in the sediment .

Degradation by Laccase Immobilized on Fe3S4/Earthworm-like Mesoporous SiO2

  • Scientific Field : Environmental Science and Pollution Research
  • Application Summary : Methoxychlor is degraded by laccase immobilized on Fe3S4/earthworm-like mesoporous SiO2 .
  • Methods of Application : The effects of various parameters on the degradation of Methoxychlor were determined using free and immobilized laccase .
  • Results : Under the conditions of pH 4.5, temperature 40 °C, and reaction time 8 h, the degradation rate of Methoxychlor by immobilized laccase reached a maximum value of 40.99% and remained at 1/3 of the original after six cycles .

Bioremediation by Defined Consortium of Environmental Bacteria

  • Scientific Field : Environmental Biotechnology
  • Application Summary : Methoxychlor is degraded by a defined consortium of environmental bacteria .

Insecticide for Controlling Insects

  • Scientific Field : Public Health and Pest Control
  • Application Summary : Methoxychlor is used as an insecticide against a wide range of pests, including houseflies, mosquitos, cockroaches, chiggers, and various arthropods commonly found on field crops, vegetables, fruits, stored grain, livestock, and domestic pets .

Endocrine Disruption Studies

  • Scientific Field : Toxicology
  • Application Summary : Methoxychlor is used in toxicological studies to understand its effects as an endocrine disruptor . This pesticide mimics endocrine hormone functions, interfering with normal endocrine activity in humans and wildlife .

Insect Control in Agricultural Production

  • Scientific Field : Agriculture
  • Application Summary : Methoxychlor is used in agricultural production for insect control and increased yield of fruits and vegetables . It is used against several insect pests, resulting in human exposure .
  • Methods of Application : The application of methoxychlor as an insect killer accounts for most of the methoxychlor that enters the environment. Since the use of methoxychlor is highly seasonal, the amount that is released to the environment tends to be greater during periods of insect control (spring and summer) .

Pesticide Residue Analysis in Lake Naivasha, Kenya

  • Scientific Field : Environmental Science
  • Application Summary : Methoxychlor is used in studies to understand the distribution of pesticide residues in the environment and their transport to surface water bodies . In this case, the study was conducted in Lake Naivasha, Kenya .
  • Methods of Application : A multimedia mass modeling approach using the Quantitative Water Air Sediment Interaction (QWASI) model was applied to explore the fate of organochlorine pesticide residues of methoxychlor .
  • Results : The study found that methoxychlor had a mass fraction of almost 70% in the water column and almost 30% of mass fraction in the sediment .

Global Ban Recommendation

  • Scientific Field : Environmental Policy
  • Application Summary : An influential experts panel on toxic contaminants has recommended a global ban on Methoxychlor . The panel found Methoxychlor to be highly toxic to invertebrates and fish and has been found in the Arctic, Antarctic, human blood, and breast milk .
  • Results : The review committee recommended that the parties of the Stockholm Convention ban the substance globally, without exemptions. The parties will decide in 2023 whether to adopt this recommendation .

Safety And Hazards

Exposure to methoxychlor may occur during its manufacture or use as a pesticide . It is slightly irritating to skin in humans . Chronic oral exposure of animals to methoxychlor has resulted in effects to the liver, kidneys, and nervous system . Reproductive and developmental effects are the primary concern from methoxychlor exposure .

properties

IUPAC Name

1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene
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InChI

InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3
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InChI Key

IAKOZHOLGAGEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl
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Molecular Formula

C16H15Cl3O2
Record name METHOXYCHLOR
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DSSTOX Substance ID

DTXSID9020827
Record name Methoxychlor
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Molecular Weight

345.6 g/mol
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Physical Description

Methoxychlor is a white crystalline solid which is often dissolved in a liquid carrier such as diesel oil. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. If dissolved in a liquid carrier, it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a pesticide., Colorless to light-yellow crystals with a slight, fruity odor. [insecticide]; [NIOSH], COLOURLESS-TO-LIGHT-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless to light-yellow crystals with a slight, fruity odor., Colorless to light-yellow crystals with a slight, fruity odor. [insecticide]
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Boiling Point

Decomposes (NTP, 1992), decomposes, Decomposes
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), Soluble in alcohol, Moderately sol in alcohol and petroleum oils; readily sol in most aromatic solvents, Methylene dichloride: 60 g/100 g at 22 °C; dichlorobenzene: 40 g/100 g at 22 °C; cyclohexanone: 50 g/100 g at 22 °C; methylated naphthalenes: 30 g/100 g at 22 °C; carbon tetrachloride: 16 g/100 g at 22 °C; odorless kerosene: 2 g/100 g at 22 °C. /Data from table/, Readily soluble in aromatic, chlorinated, and ketonic solvents, and vegetable oils. In chloroform and xylene 440, methanol 50 (all in g/kg, 22 °C)., For more Solubility (Complete) data for METHOXYCHLOR (9 total), please visit the HSDB record page., Solubility in water: none, 0.00001%
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Record name Methoxychlor
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Density

1.41 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.41 g/cu cm at 25 °C, Grey-flaky powder; setting point 77 °C; density 1.41; sol 0.1 mg/Lwater at 25 °C; 440 g/kg chloroform & xylene, & 50 g/kg methanol at 22 °C /Technical grade/, 1.4 g/cm³, 1.41
Record name METHOXYCHLOR
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Record name METHOXYCHLOR
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Vapor Density

12 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12
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Vapor Pressure

Very low (NTP, 1992), 0.00000258 [mmHg], negligible, Very low
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Mechanism of Action

Within the reproductive system, estrogenic stimulation of uterine and pituitary tissue typically causes a proliferative response accompanied by an angiogenic induction of new blood vessels from existing ones, thereby providing nutrients and oxygen to the growing tissue. The prooestrogenic pesticide methoxychlor (MXC), however, has shown a differential effect on proliferative activity. An increase in uterine growth is present, while the pituitary undergoes a decrease in size, even though the effect is accompanied by a characteristic estrogen-induced elevation in pituitary prolactin concentration. The focus of the current study was whether the observed differences in tissue growth between uterus and pituitary in response to MXC administration were paralleled by a corresponding disparity in the expression of those growth factors (members of the vascular endothelial growth factor (VEGF) and angiopoietin families and their receptors) that are involved in the angiogenic cascade. Ovariectomized adult Sprague-Dawley female rats were administered MXC (0-200 mg/kg, oral) for 1 or 3 weeks. Immunohistochemical staining of uteri and pituitaries was performed under strictly controlled conditions for VEGF and its receptor VEGFR2, Angiopoietin-1 (Ang1) and angiopoietin-2 and their tyrosine kinase receptor Tie2, and platelet endothelial adhesion factor (as an index of vascularity). Image acquisition and densitometric assessments of staining intensity were conducted under blind conditions. The results showed uterine MXC-induced increases in the expression of VEGFR2 and Ang1, changes consistent with a normal proliferative response to oestrogenic stimulation. For VEGF, staining tended to be most pronounced in the stromal region, although there did not appear to be a progressive increase with dose. VEGFR2 expression showed significant dose-related trends in luminal and glandular epithelia by 1 week. Similar effects at 1 week were evident for Ang1 in glandular epithelium. In the anterior pituitary, a dose-related increase in VEGF was present for the 1 and 3 week treatments, and the number of pituitary vessels per unit area was also increased after 3 weeks. The effects indicate that even though the insecticide has not been found to cause an augmentation in pituitary growth, a dose-related rise in the expression of at least one principal angiogenic factor is present that may be associated with an increase in vascular density., Methoxychlor (MXC) is an organochlorine pesticide that increases the rate of ovarian atresia. ... Because Bcl-2 (an antiapoptotic factor), Bax (a proapoptotic factor), gonadotropins, and estradiol are important regulators of atresia in the ovary, the purpose of this study was first to examine whether MXC-induced atresia occurred through alterations in Bcl-2 or Bax, and second, to examine the effect of MXC on gonadotropins, estradiol, and their receptors. CD-1 mice were dosed with 8-64 mg kg(-1) day(-1) MXC or vehicle (sesame oil). Ovaries were subjected to analysis of antral follicle numbers, Bcl-2, Bax, estrogen receptor, and follicle-stimulating hormone receptor levels. Blood was used to measure gonadotropins and estradiol. In some experiments, mice that overexpressed Bcl-2 or mice that were deficient in Bax were dosed with MXC or vehicle and their ovaries were analyzed for atresia. MXC caused a dose-dependent increase in the percentage of atretic antral follicles compared with controls at the 32 and 64 mg kg(-1) day(-1) doses of MXC. MXC treatment did not result in changes in Bcl-2 levels, but it did result in an increase in Bax levels in antral follicles. MXC treatment did not affect gonadotropin or estradiol levels, nor did it affect the levels of follicle-stimulating hormone or estrogen receptors. Mice that overexpressed Bcl-2 or mice that were deficient in Bax were protected from MXC-induced atresia. These data suggest that MXC induces atresia through direct effects on the Bax and Bcl-2 signaling pathways in the ovary., Methoxychlor (MXC) is a pesticide that has adverse effects on reproductive capability in mice. MXC and its metabolites bind the estrogen receptor and function as endocrine disruptors. MXC diminishes the uterine decidual cell response, necessary for the support of pregnancy. Hoxa10 is an estrogen-regulated gene that is an essential mediator of the decidual response and necessary for pregnancy. ... A mechanism by which MXC disrupts uterine function is by suppressing Hoxa10 expression. MXC treatment of mice produced a mild uterotropic response as measured by increased uterine weight and epithelial height. MXC treatment of uterine Ishikawa cells in vitro induced Hoxa10 expression. Estrogen receptor (ER) binding to the HOXA10 estrogen response element (ERE) was promoted by treatment with estradiol (E2); however, MXC disrupted E2/ER/ERE complex formation and gel shift. MXC alone allowed weak ER/ERE binding. In vivo MXC blocked the effect of E2 on Hoxa10 expression. Neonatal MXC treatment resulted in an immediate suppression and cellular restriction of Hoxa10 expression as well as a permanent generalized decrease in expression that persisted in the adult. MXC inhibited the expression of Hoxa10, a gene necessary for uterine development and function. One common mechanism by which endocrine disrupting chemicals produce lasting reproductive tract defects is through permanent alteration of developmental gene expression., While in vivo studies indicate that methoxychlor (MXC) exposure increases antral follicle atresia, in part by altering apoptotic regulators (Bcl-2 and Bax), they do not distinguish whether MXC does so via direct or indirect mechanisms. ... An in vitro follicle culture system /was used/ to test the hypothesis that MXC is directly toxic to antral follicles, and that overexpression of anti-apoptotic Bcl-2, or deletion of pro-apoptotic Bax, protects antral follicles from MXC-induced toxicity. Antral follicles were isolated from wild-type (WT), Bcl-2 overexpressing (Bcl-2 OE), or Bax deficient (BaxKO) mice, and exposed to dimethylsulfoxide (control) or MXC (1-100 ug/mL) for 96 hr. Follicle diameters were measured every 24 hr to assess growth. After 96 hr, follicles were histologically evaluated for atresia or collected for quantitative PCR analysis of Bcl-2 and Bax mRNA levels. MXC (10-100 ug/mL) significantly inhibited antral follicle growth at 72 and 96 hr, and increased atresia (100 ug/mL) compared to controls at 96 hr. Furthermore, MXC increased Bax mRNA levels between 48-96 hr and decreased Bcl-2 mRNA levels at 96 hr. While MXC inhibited growth of WT antral follicles beginning at 72 h, it did not inhibit growth of Bcl-2 OE or BaxKO follicles until 96 h. MXC also increased atresia of small and large WT and BaxKO antral follicles over controls, but it did not increase atresia of large Bcl-2 OE antral follicles over controls. These data suggest that MXC directly inhibits follicle growth partly by Bcl-2 and Bax pathways, and increases atresia partly through Bcl-2 pathways., For more Mechanism of Action (Complete) data for METHOXYCHLOR (9 total), please visit the HSDB record page.
Record name METHOXYCHLOR
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Impurities

3,6,11,14-tetramethoxydibenzo(g,p)chrysene is one of the impurities present in commercial samples., Both reverse and normal phase high-performance liq chromatography techniques were applied to the analysis of tech methoxychlor. The following constituents were identified: 1,1,1,2-tetrachloro-2-(p-methoxyphenyl)ethane, o,p'-DMDT, o,p'-DMDE, methoxychlor olefin (DMDE), o,o'-DMDT, condensation product of p,p'-DMDT, condensation product of o,p'-DMDT, two unresolved components, chlorotrianisene, 1,2,2-tris(p-methoxyphenyl)ethene, 2,2,2-trichloro-1-(p-methoxyphenyl)ethanol, 3,6-dimethoxy-9-(o-methoxyphenyl)-10-(p-methoxyphenyl)phenanthrene, 3,6-dimethyl-9,10-bis(p-methoxyphenyl)phenanthrene, 1,1,2,2-tetrakis(p-methoxyphenyl)ethene, 1-(o-methoxyphenyl)-1,2,2-tris(p-methoxyphenyl)ethene, and 1,1,1-trichloro-2-(p-hydroxyphenyl)-2-(p-methoxyphenyl)ethane.
Record name METHOXYCHLOR
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Product Name

Methoxychlor

Color/Form

Colorless crystals (technical, grey powder), Dimorphic crystals, Crystals from dilute alcohol, White to light yellow solid, For more Color/Form (Complete) data for METHOXYCHLOR (7 total), please visit the HSDB record page.

CAS RN

72-43-5
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Melting Point

187 to 190 °F (NTP, 1992), 87 °C, MP: 172 °F (77.78 °C), MP: 89 °C (technical, 77 °C), 89 °C, 171 °F
Record name METHOXYCHLOR
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32,100
Citations
AM Cummings - Critical reviews in toxicology, 1997 - Taylor & Francis
… following prenatal exposure to methoxychlor. Effects of methoxychlor on the female have … From the studies reviewed here, the reproductive toxicity of methoxychlor is evident, but the …
Number of citations: 268 www.tandfonline.com
MD Reuber - Environmental Health Perspectives, 1980 - ehp.niehs.nih.gov
… increased in methoxychlor-treated female rats. Miniature swine given methoxychlor developed … Methoxychlor applied to the skin of rabbits caused a dose-related atrophy of the testes, as …
Number of citations: 58 ehp.niehs.nih.gov
DJ Fort, PD Guiney, JA Weeks, JH Thomas… - Toxicological …, 2004 - academic.oup.com
… The 30-day hind limb development studies indicated methoxychlor exposure ≥0.01 mg/l … l methoxychlor. Results from the 18-day metamorphic climax assay indicated that methoxychlor …
Number of citations: 79 academic.oup.com
WH Bulger, RM Muccitelli, D Kupfer - Biochemical pharmacology, 1978 - Elsevier
… Because we previously demonstrated that HPTE, but not methoxychlor, inhibited the … the estrogenic activity of methoxychlor in vivo was due to biotransformation of methoxychlor. The …
Number of citations: 295 www.sciencedirect.com
RL Metcalf, IP Kapoor, RF Nystrom… - Journal of agricultural …, 1970 - ACS Publications
… In both mouse and insects, methoxychlor was metabolized by O-… The elimina-tion of methoxychlor was in dynamic equilibrium … selective insecticidal action of methoxychlor is the result …
Number of citations: 301 pubs.acs.org
G Chen - Encyclopedia of Toxicology, Wexler, P (Ed.);, 2014 - hero.epa.gov
… Pure methoxychlor is a pale-yellow powder. Methoxychlor is used as an insecticide against flies … Methoxychlor is banned for agriculture uses in most countries based on its acute toxicity, …
Number of citations: 8 hero.epa.gov
SM Bandiera - Immunology, Endocrine & Metabolic Agents in …, 2006 - ingentaconnect.com
… conditions, methoxychlor is biodegraded to dechlorinated methoxychlor and mono- and … derivatives of methoxychlor and dechlorinated methoxychlor [68]. The half-life of methoxychlor in …
Number of citations: 17 www.ingentaconnect.com
RK Gupta, KP Miller, JK Babus… - Toxicological Sciences, 2006 - academic.oup.com
The mammalian ovary contains antral follicles, which are responsible for the synthesis and secretion of hormones that regulate estrous cyclicity and fertility. The organochlorine …
Number of citations: 145 academic.oup.com
LE Gray Jr, J Ostby, J Ferrell, G Rehnberg… - Toxicological …, 1989 - academic.oup.com
… In the present study we evaluated the effects of methoxychlor on pubertal development and reproductive function in the male and female rat. Methoxychlor mimicks estrogen in vivo and …
Number of citations: 352 academic.oup.com
RE Chapin, MW Harris, BJ Davis, SM Ward… - Toxicological …, 1997 - academic.oup.com
In order to address data gaps identified by the NAS report Pesticides in the Diets of Infants and Children, a study was performed using methoxychlor (MXC). Female rats were gavaged …
Number of citations: 334 academic.oup.com

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